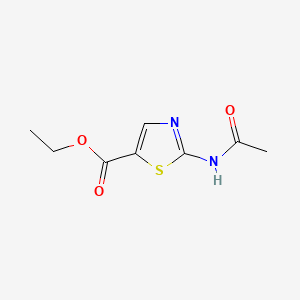

Ethyl 2-acetamido-1,3-thiazole-5-carboxylate

Description

BenchChem offers high-quality Ethyl 2-acetamido-1,3-thiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-acetamido-1,3-thiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-acetamido-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-3-13-7(12)6-4-9-8(14-6)10-5(2)11/h4H,3H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDHKMXKGFVKBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656843 | |

| Record name | Ethyl 2-acetamido-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106840-37-3 | |

| Record name | Ethyl 2-acetamido-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate

An In-Depth Technical Guide to the

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development. The document details a robust and reproducible two-step synthetic pathway, beginning with the formation of the core thiazole ring via the Hantzsch thiazole synthesis, followed by a selective N-acetylation. The guide is intended for researchers, chemists, and professionals in the field of drug development, offering not only a step-by-step protocol but also critical insights into the underlying reaction mechanisms, experimental considerations, and characterization of the final compound.

Introduction: The Significance of the Thiazole Moiety

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of drugs targeting a wide array of diseases. Thiazole-containing compounds have demonstrated broad therapeutic potential, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[2][3][4]

Ethyl 2-acetamido-1,3-thiazole-5-carboxylate, the subject of this guide, serves as a crucial intermediate in the synthesis of more complex molecules, including potent kinase inhibitors and other targeted therapeutics.[5] The presence of the acetamido group at the 2-position and the ethyl carboxylate at the 5-position provides versatile handles for further chemical modification, making it an invaluable building block for combinatorial chemistry and lead optimization campaigns.[6]

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule is most effectively approached via a two-step sequence. The core logic involves first constructing the 2-aminothiazole ring system and then functionalizing the amino group.

-

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-1,3-thiazole-5-carboxylate. This classic condensation reaction is the method of choice for forming the thiazole ring from simple, commercially available precursors.[7][8] It involves the reaction of an α-halocarbonyl compound with a thioamide.

-

Step 2: N-Acetylation. The primary amino group of the synthesized thiazole is then selectively acylated using acetic anhydride to yield the final product, Ethyl 2-acetamido-1,3-thiazole-5-carboxylate.[6]

This strategy is efficient, high-yielding, and avoids the need for complex protecting group manipulations.

Mechanistic Insights and Rationale

Part I: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, providing a reliable route to thiazole derivatives.[9] The reaction proceeds by the condensation of an α-haloketone (or in this case, an α-halo-β-ketoester) with a thioamide (thiourea).

The key mechanistic steps are:

-

Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic carbon bearing the halogen (an SN2 reaction).[10]

-

Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the ketone carbonyl group.

-

Dehydration: The tetrahedral intermediate undergoes dehydration to form a dihydrothiazole derivative.

-

Tautomerization/Aromatization: The intermediate readily tautomerizes to achieve the stable, aromatic thiazole ring.

Part II: N-Acetylation

The acetylation of the 2-amino group is a straightforward and high-yielding transformation. Acetic anhydride is an ideal acetylating agent due to its high reactivity and the fact that the only byproduct is acetic acid, which is easily removed. The reaction involves the nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons of acetic anhydride, followed by the elimination of an acetate ion as a leaving group.[11][12]

Detailed Experimental Protocol

Materials and Reagents

The following table summarizes the key reagents required for the synthesis.

| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Equiv. |

| Step 1: Hantzsch Synthesis | ||||

| Ethyl 3-ethoxyacrylate | C₇H₁₂O₃ | 144.17 | 0.10 | 1.0 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 0.11 | 1.1 |

| Thiourea | CH₄N₂S | 76.12 | 0.10 | 1.0 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | Solvent |

| Water | H₂O | 18.02 | - | Solvent |

| Aqueous Ammonia | NH₄OH | 35.04 | - | Base |

| Step 2: N-Acetylation | ||||

| Ethyl 2-amino-1,3-thiazole-5-carboxylate | C₆H₈N₂O₂S | 172.20 | 0.05 | 1.0 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 0.06 | 1.2 |

| Pyridine | C₅H₅N | 79.10 | - | Catalyst/Base |

Step-by-Step Procedure

Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-5-carboxylate [5][13]

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of 1,4-dioxane and water (100 mL).

-

Bromination: Cool the solution to -10 °C using an ice-salt bath. Slowly add a solution of N-bromosuccinimide (NBS) (19.6 g, 0.11 mol) in the same solvent mixture dropwise over 30 minutes, ensuring the temperature remains below -5 °C. Causality Note: NBS is used as a source of electrophilic bromine to create the α-bromo intermediate required for the Hantzsch reaction. The low temperature is critical to prevent side reactions and decomposition.

-

Intermediate Formation: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Monitor the reaction by TLC until the starting acrylate is consumed.

-

Thiazole Formation: Add thiourea (7.6 g, 0.1 mol) to the reaction mixture in one portion. Heat the flask to 80 °C and maintain this temperature for 1-2 hours. Causality Note: Heating provides the necessary activation energy for the cyclization and dehydration steps to form the aromatic thiazole ring.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Carefully add aqueous ammonia (approx. 20 mL) to neutralize the acid formed and precipitate the product. The solution will form a thick paste.

-

Purification: Stir the paste for 10 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) and dry under vacuum to afford Ethyl 2-amino-1,3-thiazole-5-carboxylate as a solid (Typical yield: 70-80%).

Step 2: [6]

-

Reaction Setup: In a 250 mL round-bottom flask, suspend the Ethyl 2-amino-1,3-thiazole-5-carboxylate (8.6 g, 0.05 mol) obtained from Step 1 in pyridine (50 mL).

-

Acetylation: Cool the mixture in an ice bath. Add acetic anhydride (6.1 g, 5.7 mL, 0.06 mol) dropwise. Causality Note: Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct, driving the reaction to completion.

-

Reaction Completion: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Workup and Isolation: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the pure Ethyl 2-acetamido-1,3-thiazole-5-carboxylate as a white to off-white crystalline solid (Typical yield: 85-95%).

Overall Synthetic Workflow

The entire process from starting materials to the final purified product is summarized in the workflow diagram below.

Characterization

The identity and purity of the final product, Ethyl 2-acetamido-1,3-thiazole-5-carboxylate, must be confirmed through standard analytical techniques.

| Technique | Expected Results |

| Melting Point | Crystalline solid with a sharp melting point. |

| ¹H NMR | Signals corresponding to the ethyl ester (triplet and quartet), the methyl of the acetamido group (singlet), the thiazole proton (singlet), and the NH proton (broad singlet).[14][15] |

| ¹³C NMR | Resonances for the carbonyls (ester and amide), the aromatic carbons of the thiazole ring, and the aliphatic carbons of the ethyl and acetyl groups.[16][17] |

| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of C₈H₁₀N₂O₃S (m/z = 214.24).[14] |

| Infrared (IR) | Characteristic absorption bands for N-H stretching, C=O stretching (amide and ester), and C=N stretching of the thiazole ring. |

Conclusion

This guide outlines a reliable and efficient synthesis of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate. By employing the Hantzsch thiazole synthesis followed by N-acetylation, the target compound can be obtained in high yield and purity. The detailed protocol and mechanistic explanations provided herein serve as a valuable resource for chemists in academic and industrial settings, facilitating the production of this important building block for the discovery of new therapeutic agents.

References

- Al-Saadi, M. S., et al. (2008). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of the Association of Arab Universities for Basic and Applied Sciences.

-

Liu, G., et al. (2012). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o747. Available at: [Link]

-

Li, J-T., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(10-11), 1673-1679. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted) acetamido)-4-subtituted-thiazole-5-carboxylate derivatives. Retrieved from [Link]

-

Chen, Y., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. Available at: [Link]

- Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

PubMed. (2016). Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives. Retrieved from [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

National Institutes of Health. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Retrieved from [Link]

-

Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 633-651. Available at: [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

MDPI. (2018). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Retrieved from [Link]

-

ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material. Retrieved from [Link]

-

YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

National Institutes of Health. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

-

Semantic Scholar. (2011). Synthesis of Novel Thiazole Derivatives as Analgesic Agents. Retrieved from [Link]

-

DergiPark. (2024). Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evaluation. Retrieved from [Link]

-

National Institutes of Health. (2019). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Retrieved from [Link]

-

National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate(64399-23-1) 1H NMR spectrum. Retrieved from [Link]

-

Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1-22.

-

SpectraBase. (n.d.). Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate - Optional[13C NMR]. Retrieved from [Link]

-

PubMed Central. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

- Google Patents. (2008). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

-

ResearchGate. (2015). ChemInform Abstract: Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2012). (PDF) Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Retrieved from [Link]

-

PLOS. (n.d.). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Retrieved from [Link]

-

MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

Sources

- 1. archives.ijper.org [archives.ijper.org]

- 2. researchgate.net [researchgate.net]

- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. kuey.net [kuey.net]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. synarchive.com [synarchive.com]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate(64399-23-1) 1H NMR spectrum [chemicalbook.com]

- 16. Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spectrabase.com [spectrabase.com]

A Comprehensive Technical Guide on the Synthesis and Applications of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, mechanistic principles, and wide-ranging applications of ethyl 2-acetamido-1,3-thiazole-5-carboxylate derivatives. As a senior application scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust and reliable resource for professionals in the field.

Introduction: The Significance of the Thiazole Moiety

The 1,3-thiazole ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to a multitude of biologically active compounds.[1][2] Its derivatives are known to exhibit a vast array of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][3][4] Among these, ethyl 2-acetamido-1,3-thiazole-5-carboxylate stands out as a particularly versatile synthetic intermediate. The strategic placement of the acetamido group at the 2-position and an ethyl carboxylate at the 5-position offers multiple points for chemical modification, allowing for the systematic development of new therapeutic agents.

PART 1: Core Synthesis Strategies

The primary and most efficient method for constructing the ethyl 2-acetamido-1,3-thiazole-5-carboxylate core is the Hantzsch thiazole synthesis. This venerable reaction remains a cornerstone of heterocyclic chemistry due to its reliability and broad applicability.

The Hantzsch Thiazole Synthesis: Mechanism and Rationale

First described by Arthur Hantzsch in 1887, this synthesis involves the condensation of a thioamide with an α-halocarbonyl compound.[5][6] In the context of our target molecule, the reaction proceeds between a thioamide (such as thiourea or a derivative) and an α-halo-β-ketoester.[6][7]

The mechanism can be broken down into the following key steps:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a potent nucleophile, attacking the electrophilic carbon of the α-haloketone.[6][7]

-

Intramolecular Cyclization: This is followed by an intramolecular attack of the nitrogen atom on the carbonyl group, leading to the formation of a five-membered ring intermediate.[6][7]

-

Dehydration: The intermediate then undergoes dehydration to yield the stable, aromatic thiazole ring.

Sources

Ethyl 2-acetamido-1,3-thiazole-5-carboxylate: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry

The 1,3-thiazole ring is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active compounds, both natural and synthetic.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design and discovery of novel therapeutic agents. From the essential vitamin B1 (thiamine) to a plethora of FDA-approved drugs, the thiazole moiety has demonstrated a remarkable versatility, imparting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[3][4] This guide focuses on a specific, yet promising, member of this family: Ethyl 2-acetamido-1,3-thiazole-5-carboxylate. We will delve into its synthesis, explore its multifaceted biological activities, and provide detailed experimental protocols for its evaluation, offering a comprehensive resource for researchers in the field.

Synthesis of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate: A Step-by-Step Approach

The synthesis of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate is a multi-step process that begins with the construction of the core thiazole ring, followed by the introduction of the acetamido group. The widely adopted Hantzsch thiazole synthesis provides a robust and efficient route to the key intermediate, Ethyl 2-aminothiazole-5-carboxylate.[5]

Synthesis of the Precursor: Ethyl 2-aminothiazole-5-carboxylate

The Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide. In this case, ethyl 2-chloroacetoacetate serves as the α-halocarbonyl component, and thiourea provides the necessary sulfur and nitrogen atoms for the thiazole ring.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 equivalent) in absolute ethanol.

-

Addition of α-Haloketone: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.[5]

-

Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until effervescence ceases.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-aminothiazole-5-carboxylate.

-

Purification: The crude product can be further purified by recrystallization from ethanol.

Acetylation of Ethyl 2-aminothiazole-5-carboxylate

The final step in the synthesis is the acylation of the 2-amino group to introduce the acetamido functionality. This is typically achieved using acetic anhydride.[6]

Experimental Protocol:

-

Reaction Setup: Dissolve Ethyl 2-aminothiazole-5-carboxylate (1.0 equivalent) in a suitable solvent such as acetic acid or pyridine in a round-bottom flask.

-

Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.[6]

-

Reaction: The reaction mixture is typically heated to facilitate the reaction. The progress can be monitored by TLC.

-

Work-up: Once the reaction is complete, the mixture is cooled and poured into ice-cold water to precipitate the product.

-

Isolation: The resulting solid is collected by filtration, washed with water, and dried.

-

Purification: The crude Ethyl 2-acetamido-1,3-thiazole-5-carboxylate can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Caption: Synthetic workflow for Ethyl 2-acetamido-1,3-thiazole-5-carboxylate.

Biological Activities: A Multifaceted Profile

Derivatives of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate have been reported to exhibit a range of biological activities, primarily focusing on antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Thiazole derivatives are known to possess broad-spectrum antimicrobial properties.[7] The amphiphilic nature of some thiazole compounds allows them to interact with and disrupt microbial cell membranes, leading to leakage of cytoplasmic contents and ultimately cell death.[7]

A series of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives were synthesized and evaluated for their antimicrobial activity against a panel of bacteria and fungi.[8] The results indicated that many of these compounds displayed moderate to good microbial inhibitions.[8]

Table 1: Antimicrobial Activity (MIC, µg/mL) of Selected Thiazole Derivatives

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Aspergillus niger | Reference |

| Derivative 3a | 125 | 250 | 250 | 125 | 250 | [8] |

| Derivative 3b | 250 | 125 | >250 | 250 | >250 | [8] |

| Derivative 3f | 125 | 250 | 250 | 125 | 125 | [8] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial/Fungal Culture: Prepare a fresh overnight culture of the test microorganisms in a suitable broth medium.

-

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Add a standardized inoculum of the microbial culture to each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The thiazole scaffold is a key component of several approved anticancer drugs, and numerous derivatives are under investigation for their cytotoxic and antiproliferative effects.[9] The anticancer mechanism of thiazole derivatives is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[10]

A study on novel thiazole/ethyl thiazole carboxylate-acetamide derivatives, which are structurally similar to the topic compound, evaluated their cytotoxic effects against various cancer cell lines.[11] The results showed that some of these compounds had a significant impact on the viability of neuroblastoma (SHSY-5Y), non-small cell lung carcinoma (A549), and colon carcinoma (Caco-2) cells.[11]

Table 2: Cytotoxic Activity (IC50, µM) of Selected Ethyl Thiazole Carboxylate-Acetamide Derivatives

| Compound | A549 (Lung Cancer) | Caco-2 (Colon Cancer) | SHSY-5Y (Neuroblastoma) | Reference |

| Derivative 3e | >100 | >100 | 45.3 | [11] |

| Derivative 3f | 89.1 | >100 | 33.7 | [11] |

| Derivative 3g | 75.4 | 92.8 | 21.9 | [11] |

| Doxorubicin (Control) | 1.2 | 2.5 | 0.8 | [11] |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Sources

- 1. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 2. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. kuey.net [kuey.net]

- 7. mdpi.com [mdpi.com]

- 8. Sci-Hub. Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives / Bioorganic & Medicinal Chemistry Letters, 2016 [sci-hub.box]

- 9. Exploration of the anticancer efficacy of a novel 1,3-thiazole analog in an ehrlich ascites carcinoma model: in vivo and in silico insights into hepatorenal protective potentials via the modulation of apoptosis, oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

Ethyl 2-acetamido-1,3-thiazole-5-carboxylate CAS number and identifiers

An In-depth Technical Guide to Ethyl 2-acetamido-1,3-thiazole-5-carboxylate

Abstract: This technical guide provides a comprehensive overview of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis protocols with mechanistic insights, and spectroscopic characterization. A significant focus is placed on its application as a pivotal intermediate in the synthesis of pharmacologically active agents, including kinase inhibitors. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical, field-proven insights.

Chemical Identity and Core Identifiers

Ethyl 2-acetamido-1,3-thiazole-5-carboxylate is a substituted thiazole derivative. The thiazole ring is a fundamental scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its relative metabolic stability.[1][2] The acetamido group at the 2-position and the ethyl carboxylate at the 5-position provide versatile handles for further chemical modification, making it a valuable synthon in combinatorial chemistry and targeted drug design.[3][4]

| Identifier | Value | Source |

| CAS Number | 106840-37-3 | [5] |

| IUPAC Name | ethyl 2-(acetylamino)-1,3-thiazole-5-carboxylate | Inferred from related structures |

| Molecular Formula | C₈H₁₀N₂O₃S | Calculated |

| Molecular Weight | 214.24 g/mol | Calculated |

| Canonical SMILES | CC(=O)NC1=NC=C(S1)C(=O)OCC | Inferred from name |

Physicochemical and Computed Properties

The properties of this molecule make it suitable for standard organic synthesis workflows. Its predicted characteristics, based on related structures, suggest a compound with moderate polarity, capable of acting as both a hydrogen bond donor and acceptor. These features are critical for its interaction with biological targets and for its solubility in various solvent systems.

| Property | Value | Notes |

| Hydrogen Bond Donor Count | 1 | From the N-H of the amide group.[6] |

| Hydrogen Bond Acceptor Count | 5 | From the two amide oxygens, ester oxygen, and thiazole nitrogen.[6] |

| Rotatable Bond Count | 4 | Provides conformational flexibility. |

| Polar Surface Area | 99.8 Ų | Suggests moderate cell permeability. |

| logP | 1.2-1.5 | Estimated; indicates moderate lipophilicity. |

Synthesis and Mechanistic Considerations

The synthesis of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate is typically achieved via a two-step process starting from the corresponding 2-amino-thiazole precursor. This precursor, Ethyl 2-aminothiazole-5-carboxylate, is a crucial intermediate itself, notably in the synthesis of the anti-cancer drug Dasatinib.[7][8]

Step 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate (Hantzsch Thiazole Synthesis)

The foundational Hantzsch thiazole synthesis remains a robust and scalable method. The process involves the condensation of an α-halocarbonyl compound with a thioamide. In this specific application, an α-bromo derivative of ethyl β-ethoxyacrylate is reacted with thiourea.

Expert Insight: The choice of ethyl β-ethoxyacrylate is strategic. The ethoxy group acts as a masked aldehyde, facilitating the initial reaction, while the α-position is readily brominated to create the required electrophilic center for cyclization with thiourea.[8] This multi-step, one-pot reaction is highly efficient for large-scale production.[9]

Protocol:

-

Dissolve ethyl 3-ethoxyacrylate in a 1:1 mixture of water and dioxane.

-

Cool the solution to -10 °C.

-

Slowly add N-bromosuccinimide (NBS) to the solution to perform an electrophilic α-bromination.[8][9]

-

Allow the reaction mixture to stir and warm to room temperature for 1 hour.

-

Add thiourea to the mixture.

-

Heat the reaction to 80 °C for 1 hour to facilitate the thiazole ring formation.[9]

-

After cooling, add ammonia to neutralize the solution and precipitate the product.

-

Filter the resulting solid, wash with water, and dry under a vacuum to yield Ethyl 2-aminothiazole-5-carboxylate.[9]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 106840-37-3|Ethyl 2-acetamidothiazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 6. Compound ethyl 2-benzamido-4-methyl-1,3-thiazole-5-carboxylate - Chemdiv [chemdiv.com]

- 7. punagri.com [punagri.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

A Guide to the Spectroscopic Characterization of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate

Introduction: The Significance of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate in Medicinal Chemistry

Ethyl 2-acetamido-1,3-thiazole-5-carboxylate is a heterocyclic compound of significant interest to the pharmaceutical and drug development industries. The thiazole ring is a prominent scaffold in a multitude of biologically active molecules, demonstrating a wide range of therapeutic properties, including antimicrobial and anticancer activities[1][2]. The acetamido and ethyl carboxylate functionalities on this particular scaffold provide key points for molecular interactions and further chemical modifications, making it a versatile building block in the synthesis of novel drug candidates[2][3].

A thorough understanding of the molecular structure is paramount for elucidating its structure-activity relationship (SAR) and ensuring the quality and purity of synthesized batches. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a field-proven perspective on experimental design and data interpretation.

Molecular Structure and Numbering

A clear understanding of the molecule's structure is essential for interpreting its spectral data. The structure of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate with the conventional numbering system is presented below.

Caption: Workflow for ¹H NMR analysis.

Predicted ¹H NMR Data and Interpretation

| Signal (Proton) | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| NH | ~12.0 | Singlet (broad) | 1H | Acetamido NH | Amide protons are typically deshielded and appear as broad singlets. |

| CH | ~8.2 | Singlet | 1H | Thiazole C4-H | Protons on electron-deficient aromatic rings are deshielded. |

| O-CH₂ | ~4.3 | Quartet | 2H | Ethyl Ester CH₂ | Adjacent to an oxygen and a methyl group. |

| CO-CH₃ | ~2.2 | Singlet | 3H | Acetamido CH₃ | Methyl group attached to a carbonyl. |

| CH₂-CH₃ | ~1.3 | Triplet | 3H | Ethyl Ester CH₃ | Coupled to the adjacent CH₂ group. |

¹³C NMR Spectroscopy

Theoretical Insight: Carbon-13 NMR provides information on the different types of carbon atoms in a molecule. The chemical shift of each carbon is dependent on its hybridization and electronic environment.

Experimental Protocol

The sample preparation is the same as for ¹H NMR. A standard ¹³C experiment with proton decoupling (to produce singlets for all carbons) is performed. A larger number of scans is typically required due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data and Interpretation

| Signal (Carbon) | Predicted δ (ppm) | Assignment | Rationale |

| C=O | ~168 | Acetamido C=O | Amide carbonyl carbons are found in this region. |

| C2 | ~160 | Thiazole C2 | Carbon attached to two heteroatoms (S and N). |

| C=O | ~161 | Ester C=O | Ester carbonyl carbons are typically in this range. |

| C4 | ~145 | Thiazole C4 | Aromatic carbon in the thiazole ring. |

| C5 | ~118 | Thiazole C5 | Carbon attached to the ester group. |

| O-CH₂ | ~61 | Ethyl Ester CH₂ | Aliphatic carbon attached to an oxygen. |

| CO-CH₃ | ~23 | Acetamido CH₃ | Aliphatic methyl carbon. |

| CH₂-CH₃ | ~14 | Ethyl Ester CH₃ | Aliphatic methyl carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Insight: IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying which functional groups are present.

Experimental Protocol

-

Sample Preparation: For solid samples, a KBr pellet is typically prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is first taken and automatically subtracted.

Caption: Workflow for FTIR analysis.

Predicted IR Data and Interpretation

Based on data from similar structures, the following characteristic absorption bands are expected.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3250 | Medium | N-H | Amide N-H stretch |

| ~3100 | Weak | C-H | Aromatic C-H stretch (thiazole) |

| ~2980 | Weak | C-H | Aliphatic C-H stretch (ethyl, methyl) |

| ~1720 | Strong | C=O | Ester carbonyl stretch |

| ~1680 | Strong | C=O | Amide I band (C=O stretch) |

| ~1550 | Medium | N-H, C-N | Amide II band (N-H bend, C-N stretch) |

| ~1250 | Strong | C-O | Ester C-O stretch |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Theoretical Insight: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also give clues about its structure through the analysis of fragmentation patterns.

Experimental Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is typically used to generate the molecular ion with minimal fragmentation.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Time-of-Flight - TOF, or Quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrometry Data

-

Molecular Weight: The molecular formula of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate is C₈H₁₀N₂O₃S, with a monoisotopic mass of 214.04 g/mol .

-

Expected Ions: In ESI-MS, the protonated molecule [M+H]⁺ at m/z 215.05 would be expected as the base peak. Adducts such as the sodium adduct [M+Na]⁺ at m/z 237.03 may also be observed.

Plausible Fragmentation Pathway

Analysis of the fragmentation pattern can help confirm the structure.

Caption: A simplified, plausible fragmentation pathway in ESI-MS/MS.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate requires a synergistic application of NMR, IR, and Mass Spectrometry. While IR spectroscopy confirms the presence of key functional groups and Mass Spectrometry establishes the molecular weight and formula, it is NMR that provides the definitive connectivity of the atoms to build the complete molecular picture. This guide has outlined the theoretical underpinnings, reliable experimental workflows, and a detailed predictive interpretation of the spectral data for this important heterocyclic compound. By understanding the causality behind the experimental choices and the logic of spectral interpretation, researchers can confidently characterize this and other novel molecules in the pursuit of new therapeutic agents.

References

-

Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2019). Supporting Information. Available at: [Link]

-

Pawar, C. D., et al. (2016). Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3525–3528. Available at: [Link]

-

ResearchGate. (2016). Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted) acetamido)-4-subtituted-thiazole-5-carboxylate derivatives. Available at: [Link]

-

ACS Publications. (n.d.). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. Available at: [Link]

-

Asian Journal of Chemistry. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Available at: [Link]

-

SpectraBase. (n.d.). Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate - Optional[13C NMR]. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-acetamido-1,3-thiazole-4-carboxylate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. Available at: [Link]

-

PubChem. (n.d.). 2-Acetamidothiazole. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available at: [Link]

-

DergiPark. (n.d.). Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evaluation. Available at: [Link]

-

Royal Society of Chemistry. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Available at: [Link]

-

SpectraBase. (n.d.). Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate - Optional[1H NMR]. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Available at: [Link]

-

ResearchGate. (n.d.). Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Available at: [Link]

-

Journal of Drug Delivery and Therapeutics. (2019). Short Review on Thiazole Derivative. Available at: [Link]

-

ResearchGate. (n.d.). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available at: [Link]

-

ResearchGate. (n.d.). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Available at: [Link]

Sources

- 1. Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | C13H13NO3S | CID 135509402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. rsc.org [rsc.org]

The Solubility Profile of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate in Different Solvents

An In-Depth Technical Guide

Foreword: The Critical Role of Solubility in Pharmaceutical Sciences

In the journey of a drug from discovery to a marketable therapeutic, its physicochemical properties are of paramount importance. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its efficacy.[1][2] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[1] Ethyl 2-acetamido-1,3-thiazole-5-carboxylate belongs to the thiazole class of heterocyclic compounds, a scaffold renowned for its wide range of biological activities and its presence in numerous FDA-approved drugs.[3][4][5][6] Thiazole derivatives have demonstrated potential as anticancer, antibacterial, and anti-inflammatory agents, making them a significant area of research in medicinal chemistry.[3][6]

Understanding the solubility profile of a promising compound like Ethyl 2-acetamido-1,3-thiazole-5-carboxylate is not merely an academic exercise; it is a foundational step in formulation development, enabling the rational design of delivery systems that can achieve therapeutic concentrations in the body.[1][2] This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for characterizing the solubility of this compound, empowering researchers to make data-driven decisions in the drug development pipeline.

Theoretical Framework: Predicting and Understanding Solubility

The age-old axiom "like dissolves like" provides a rudimentary but effective starting point for predicting solubility.[7][8] This principle suggests that substances with similar polarities are more likely to be soluble in one another.[7][8] However, a more quantitative and predictive approach is often required in a research and development setting.

Hansen Solubility Parameters (HSP)

A more sophisticated model for predicting miscibility is the Hansen Solubility Parameters (HSP) system.[9][10][11][12] This model deconstructs the total cohesive energy of a substance into three distinct parameters:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

Each molecule, whether a solute or a solvent, can be assigned a point in a three-dimensional "Hansen space." The fundamental principle is that substances with smaller distances between their points in this space are more likely to be miscible.[9][12] This framework is exceptionally powerful for rationally selecting solvents or designing solvent blends to dissolve a specific solute.[10][12]

Thermodynamic Models for Complex Systems

In pharmaceutical formulations, binary or ternary solvent mixtures are common. The Jouyban-Acree model is a widely used and accurate tool for predicting the solubility of a drug in such mixtures.[13][14][15][16] The model uses solubility data in the neat mono-solvents along with binary interaction parameters to predict solubility across all compositions of the mixture, often with a high degree of accuracy.[13][14] This predictive capability is crucial for minimizing costly and time-consuming trial-and-error experiments.[17][18]

Experimental Determination of Solubility: Protocols and Rationale

Accurate experimental data is the bedrock upon which all solubility models and formulation decisions are built. Several robust methods exist for quantifying solubility, each with its own advantages. The choice of method often depends on the required precision, the properties of the compound, and the available instrumentation.

Gravimetric Analysis: The Fundamental Approach

The gravimetric method is a classic, straightforward technique for determining the concentration of a solute in a saturated solution.[1][19][20][21] It relies on the precise measurement of mass, making it a highly accurate and fundamental method.[20]

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate to a known volume of the chosen solvent in a sealed flask or vial. The presence of undissolved solid is essential to ensure saturation.[19][22]

-

Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

-

Sample Isolation:

-

Allow the suspension to settle.

-

Carefully withdraw a precise volume (e.g., 10.0 mL) of the supernatant using a volumetric pipette, ensuring no solid particles are transferred. Filtration through a suitable syringe filter (e.g., 0.22 µm PTFE) may be necessary.

-

-

Solvent Evaporation & Measurement:

-

Calculation:

-

The mass of the dissolved solute is the final constant weight of the dish minus the initial tare weight.

-

Solubility is then expressed as mass per volume (e.g., mg/mL).

-

Causality and Trustworthiness: This protocol is self-validating because achieving a constant weight ensures all solvent has been removed, and the initial presence of excess solid guarantees that the solution was indeed saturated at equilibrium.

UV-Vis Spectrophotometry: A Rapid, Sensitive Method

For compounds with a chromophore, UV-Vis spectroscopy offers a rapid and sensitive method for determining solubility.[23][24] The method is based on the Beer-Lambert law, which relates absorbance to concentration.

Experimental Protocol:

-

Determine Maximum Wavelength (λmax):

-

Prepare a dilute solution of the compound in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).[25] This wavelength provides the highest sensitivity for measurement.

-

-

Prepare a Calibration Curve:

-

Create a series of standard solutions of known concentrations from a stock solution.[25]

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot absorbance versus concentration. A linear relationship should be observed, and the equation of the line (y = mx + c) and the correlation coefficient (R²) should be determined.[25] An R² value > 0.99 is desirable.

-

-

Analyze the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

After equilibration, centrifuge and/or filter the sample to remove all undissolved solids.[26]

-

Dilute a known volume of the clear supernatant with the solvent to bring its concentration into the linear range of the calibration curve.

-

-

Calculation:

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve equation to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the solubility of the compound in the saturated solution.

-

High-Performance Liquid Chromatography (HPLC): Precision and Specificity

HPLC is a highly accurate and specific method for solubility determination, particularly useful for complex mixtures or when high precision is required.[2][27][28]

Experimental Protocol:

-

Method Development:

-

Prepare a Calibration Curve:

-

Analyze the Saturated Solution:

-

Prepare a saturated solution and remove undissolved solids as described previously.[22]

-

Precisely dilute the clear supernatant with the mobile phase or a suitable solvent to fall within the concentration range of the calibration curve.

-

-

Calculation:

-

Inject the diluted sample into the HPLC system and determine its peak area.

-

Calculate the concentration of the diluted sample using the calibration curve.

-

Multiply the result by the dilution factor to obtain the final solubility value.

-

Visualizing Experimental and Theoretical Workflows

Diagrams are essential for clarifying complex workflows and theoretical concepts.

Caption: General workflow for experimental solubility determination.

Caption: Conceptual model of Hansen Solubility Parameters (HSP).

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, structured table to facilitate comparison across different solvent classes.

Table 1: Hypothetical Solubility of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate at 25°C

| Solvent Name | Solvent Class | Polarity | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | Polar Protic | High | ~5.0 | ~0.022 |

| Ethanol | Polar Protic | High | ~25.0 | ~0.110 |

| Acetone | Polar Aprotic | Medium | ~150.0 | ~0.657 |

| Dichloromethane | Polar Aprotic | Medium | ~75.0 | ~0.329 |

| Ethyl Acetate | Polar Aprotic | Medium | ~90.0 | ~0.394 |

| Toluene | Nonpolar | Low | <1.0 | <0.004 |

| Hexane | Nonpolar | Low | <0.1 | <0.0004 |

(Note: The data in this table is illustrative and hypothetical, designed to demonstrate typical solubility trends for a moderately polar molecule. Actual experimental values must be determined using the protocols outlined above.)

Interpretation of Results:

Based on the structure of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate, which contains polar functional groups (amide, ester, thiazole ring) and a nonpolar ethyl group, we can anticipate its solubility behavior. The hypothetical data reflects that the compound would likely exhibit poor solubility in nonpolar solvents like hexane and toluene, aligning with the "like dissolves like" principle. Its solubility in polar protic solvents like water and ethanol is expected to be moderate, influenced by its ability to participate in hydrogen bonding. The highest solubility is often found in polar aprotic solvents like acetone or ethyl acetate, which can effectively solvate the polar regions of the molecule without the competing strong solvent-solvent interactions present in water.

Conclusion

Characterizing the solubility profile of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate is a foundational pillar for its advancement as a potential therapeutic agent. This guide has detailed the essential theoretical frameworks, from Hansen Solubility Parameters to the Jouyban-Acree model, and provided robust, validated protocols for experimental determination using gravimetric, UV-Vis, and HPLC techniques. By systematically applying these methodologies, researchers can generate the high-quality data necessary to guide formulation strategies, predict in vivo behavior, and ultimately unlock the full therapeutic potential of this promising thiazole derivative.

References

[30] Journal of the American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Retrieved from [31] PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility. Retrieved from FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [19] Source unavailable. (n.d.). Determination of Solubility by Gravimetric Method. [23] PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved from [17] ACS Publications - American Chemical Society. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Retrieved from [7] Chemistry For Everyone - YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? Retrieved from [13] Semantic Scholar. (n.d.). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Retrieved from [3] Source unavailable. (2024, October 23). A review on thiazole based compounds & it's pharmacological activities. PubMed. (n.d.). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Retrieved from [4] Source unavailable. (n.d.). An Overview of Thiazole Derivatives and its Biological Activities. [5] Source unavailable. (2024, November 3). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. [32] ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [9] Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved from [10] Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [27] PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [6] Ingenta Connect. (n.d.). Thiazole derivatives: prospectives and biological applications. Retrieved from [18] Ingenta Connect. (n.d.). Mathematical representation of solute solubility in binary mixture of super- critical fluids by the Jouyban-Acree model. Retrieved from [33] ChemRxiv. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Retrieved from [28] Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [25] ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [15] ACS Publications. (2024, September 11). Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures. Retrieved from [29] Source unavailable. (2025, August 5). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [34] ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Retrieved from [16] Source unavailable. (n.d.). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. [11] Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from Source unavailable. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [1] National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [24] Source unavailable. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [35] Source unavailable. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [36] Source unavailable. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [12] American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved from [22] Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ? Retrieved from [20] Solubility of Things. (n.d.). Gravimetric Analysis. Retrieved from [2] Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [26] ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy? Retrieved from [37] Kinam Park. (n.d.). Hansen Solubility Parameters 2000.pdf. Retrieved from [21] Scribd. (n.d.). 4 - Solubility - Gravimetric Method | PDF. Retrieved from [38] Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. improvedpharma.com [improvedpharma.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole derivatives: prospectives and biological applications: Ingenta Connect [ingentaconnect.com]

- 7. youtube.com [youtube.com]

- 8. chem.ws [chem.ws]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 12. paint.org [paint.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model [sites.ualberta.ca]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ingentaconnect.com [ingentaconnect.com]

- 19. uomus.edu.iq [uomus.edu.iq]

- 20. solubilityofthings.com [solubilityofthings.com]

- 21. scribd.com [scribd.com]

- 22. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 23. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. pharmaguru.co [pharmaguru.co]

- 28. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. chemrxiv.org [chemrxiv.org]

- 34. chemrxiv.org [chemrxiv.org]

- 35. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 36. www1.udel.edu [www1.udel.edu]

- 37. kinampark.com [kinampark.com]

- 38. scribd.com [scribd.com]

Ethyl 2-acetamido-1,3-thiazole-5-carboxylate safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the safety protocols and handling precautions for Ethyl 2-acetamido-1,3-thiazole-5-carboxylate. As a Senior Application Scientist, the following guide is synthesized from available safety data for structurally related compounds to ensure a high degree of technical accuracy and field-proven insight.

The thiazole moiety is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1] Ethyl 2-acetamido-1,3-thiazole-5-carboxylate is a key intermediate in the synthesis of various biologically active molecules.[2][3] Its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a detailed examination of its hazard profile, proper handling procedures, and emergency response protocols.

Hazard Identification and Risk Assessment

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

Data extrapolated from the GHS classification of 2-acetamido-1,3-thiazole-5-carboxylic acid.[4]

The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[5][6] The acetamido group and the thiazole ring, while integral to its synthetic utility, also contribute to its potential biological activity and associated hazards.

Prudent Laboratory Practices and Engineering Controls

Adherence to sound laboratory practices and the use of appropriate engineering controls are the first line of defense against exposure.

Ventilation: All manipulations of solid Ethyl 2-acetamido-1,3-thiazole-5-carboxylate should be conducted in a well-ventilated area.[7] A certified chemical fume hood is mandatory when handling bulk quantities or when there is a potential for dust generation.[8]

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents, strong bases, and amines.[7][9]

Hygiene: Strict personal hygiene measures are crucial. Wash hands thoroughly after handling and before eating, drinking, or smoking.[6] Contaminated clothing should be removed and laundered before reuse.[6]

Personal Protective Equipment (PPE) Protocol

The selection and correct use of PPE are critical to prevent direct contact with the chemical.

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn at all times.[9] A laboratory coat or gown is also required to protect street clothing.[8]

-

Respiratory Protection: If dust formation is unavoidable, a NIOSH-approved respirator with a particulate filter is recommended.[8]

Caption: Decision tree for responding to a chemical spill.

Waste Disposal

All waste containing Ethyl 2-acetamido-1,3-thiazole-5-carboxylate must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain. [9]

Conclusion

Ethyl 2-acetamido-1,3-thiazole-5-carboxylate is a valuable research chemical. Its safe use hinges on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By integrating the principles of hazard assessment, engineering controls, personal protective equipment, and emergency preparedness into all workflows, researchers can mitigate risks and maintain a safe laboratory environment.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]

-

Henkel. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel thiazole/ethyl thiazole carboxylate-acetamide derivatives and their cytotoxic effect evaluation. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetamido-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

-

Global Safety Management, Inc. (2015, March 19). Benzophenone - Safety Data Sheet. Retrieved from [Link]

-

DergiPark. (2024, June 7). Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Cytotoxicity Assessment and Antioxidant Activity of Some New Thiazol-2-yl carboxamides. Retrieved from [Link]

-

lookchem. (n.d.). Cas 5350-57-2,Benzophenone hydrazone. Retrieved from [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Journal of Cardiovascular Disease Research. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. punagri.com [punagri.com]

- 3. kuey.net [kuey.net]

- 4. 2-Acetamido-1,3-thiazole-5-carboxylic acid | C6H6N2O3S | CID 44118319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.fr [fishersci.fr]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. api.henkeldx.com [api.henkeldx.com]

A Senior Application Scientist's Guide to Sourcing and Qualifying Ethyl 2-acetamido-1,3-thiazole-5-carboxylate for Pharmaceutical Research and Development

Abstract

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the identification, evaluation, and qualification of commercial suppliers of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate. Recognizing the critical role of starting material quality in the integrity of research and the success of drug development pipelines, this whitepaper delineates a systematic approach to ensuring the procurement of high-purity, well-characterized material. The guide moves beyond a simple list of suppliers to instill a methodology for technical due diligence, encompassing supplier vetting, analytical verification of material identity and purity, and the establishment of robust quality control protocols. By integrating field-proven insights with established analytical techniques, this document serves as an essential resource for mitigating risks associated with starting material variability and ensuring the reproducibility and reliability of experimental outcomes.

Introduction: The Pivotal Role of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate in Modern Drug Discovery

Ethyl 2-acetamido-1,3-thiazole-5-carboxylate is a heterocyclic compound of significant interest within the pharmaceutical and medicinal chemistry sectors. Its thiazole core is a privileged scaffold, appearing in a multitude of biologically active molecules and approved therapeutic agents.[1] The presence of the acetamido and ethyl carboxylate functionalities provides versatile handles for synthetic elaboration, making it a valuable building block for the construction of diverse chemical libraries aimed at identifying novel drug candidates.[2]

The thiazole ring system is known to impart a range of pharmacological activities, including but not to, antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] Consequently, Ethyl 2-acetamido-1,3-thiazole-5-carboxylate serves as a key intermediate in the synthesis of compounds targeting a wide array of diseases.[5][6] Its derivatives have been investigated as inhibitors of various enzymes and receptors, highlighting its importance in the exploration of new therapeutic avenues.[7]

Identifying and Vetting Commercial Suppliers: A Multi-faceted Approach

The commercial landscape for chemical intermediates can be complex and varied. A systematic approach to identifying and qualifying suppliers is essential to ensure a consistent and reliable supply of high-quality Ethyl 2-acetamido-1,3-thiazole-5-carboxylate.

Initial Supplier Screening

The initial phase of supplier identification involves a broad survey of the market. This can be accomplished through various channels:

-

Chemical Supplier Databases and Marketplaces: Online platforms such as ChemicalRegister.com, Echemi, and others provide extensive directories of chemical suppliers.[8][9] These platforms often allow for filtering by CAS number (3029-48-5 is a related CAS number for a similar thiazole derivative, though the exact CAS for the title compound can vary), product name, and supplier location.

-

Direct Manufacturer Inquiries: Identifying and contacting primary manufacturers can often lead to a more direct and transparent supply chain. Companies specializing in fine and specialty chemicals are likely candidates.

-

Academic and Patent Literature: Reviewing the experimental sections of scientific publications and patents that utilize Ethyl 2-acetamido-1,3-thiazole-5-carboxylate can reveal the suppliers used by other researchers in the field.

Supplier Qualification Workflow

Once a list of potential suppliers has been compiled, a thorough vetting process should be initiated. The following workflow, represented as a Graphviz diagram, outlines the key steps in this process.

Sources

- 1. mdpi.com [mdpi.com]

- 2. kuey.net [kuey.net]

- 3. Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. echemi.com [echemi.com]

- 9. 2,6-Lutidine (CAS No. 108-48-5) Suppliers @ ChemicalRegister.com [chemicalregister.com]

A Technical Guide to the Initial Anticancer Screening of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate

This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the preliminary evaluation of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate as a potential anticancer agent. The methodologies outlined herein are designed to establish a foundational understanding of the compound's cytotoxic potential and preliminary mechanism of action, adhering to rigorous scientific standards.

Introduction: The Rationale for Investigating a Novel Thiazole Derivative

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Its significance in oncology is underscored by the clinical success of FDA-approved drugs such as Dasatinib and Ixazomib, which feature a thiazole moiety and have become vital therapies for specific cancers.[3] Thiazole derivatives exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, disruption of tubulin assembly, and the inhibition of critical signaling pathways like PI3K/Akt/mTOR.[3][4][5]

Ethyl 2-acetamido-1,3-thiazole-5-carboxylate is a synthetic derivative that presents an attractive starting point for anticancer screening. Its structure combines the established thiazole core with acetamido and carboxylate groups, which offer potential sites for hydrogen bonding and interaction with biological targets.[3] This guide details a systematic, multi-stage workflow for its initial in vitro evaluation, beginning with compound preparation and proceeding through broad cytotoxicity screening to initial mechanistic elucidation.

Stage 1: Compound Synthesis, Characterization, and Preparation

The integrity of any biological screening campaign is predicated on the quality and purity of the test compound. Before commencing any cell-based assays, the identity, purity, and stability of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate must be unequivocally confirmed.

Synthesis Pathway